molecular formula C16H14N2O2S B2782757 N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-methylthiophene-2-carboxamide CAS No. 2034227-15-9

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-methylthiophene-2-carboxamide

Cat. No. B2782757
CAS RN: 2034227-15-9
M. Wt: 298.36
InChI Key: STYLZXKIAWDWME-UHFFFAOYSA-N
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Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-methylthiophene-2-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is known for its unique structure and potential mechanisms of action, which have been the focus of several studies in recent years.

Scientific Research Applications

Chemical Transformations and Derivatives

One area of research explores the acid-catalyzed transformations of related furanyl and pyridinyl compounds, leading to the creation of new heterocyclic systems. For instance, Stroganova et al. (2016) investigated the transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, revealing furan ring opening and the formation of new derivatives like pyrrolo[1,2-a][1,4]diazocine. This highlights the compound's versatility in synthesizing new heterocyclic structures with potential pharmaceutical applications (Stroganova, Vasilin, & Krapivin, 2016).

Antiprotozoal Activity

Research by Ismail et al. (2004) focused on derivatives of furanyl-pyridine compounds, particularly their application as antiprotozoal agents. The study synthesized compounds demonstrating strong DNA affinities and significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, showcasing the therapeutic potential of these compounds in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).

Amplification of Phleomycin Effects

Brown and Cowden (1982) explored the synthesis of compounds containing furanyl and pyridinyl groups, assessing their role in amplifying the effects of phleomycin against Escherichia coli. This study underscores the potential of furanyl-pyridinyl compounds in enhancing antibiotic efficacy, providing a foundation for further research into antibiotic resistance solutions (Brown & Cowden, 1982).

properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-11-2-5-15(21-11)16(19)18-9-12-3-4-14(17-8-12)13-6-7-20-10-13/h2-8,10H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYLZXKIAWDWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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